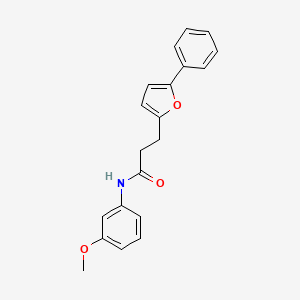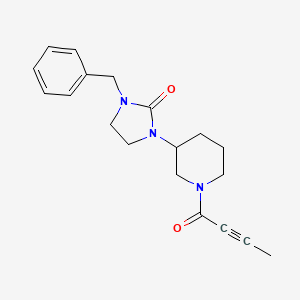![molecular formula C22H29N3O2S B11045403 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone is a complex organic compound characterized by its unique structure, which includes a cyclotridecane ring fused with a thiophene ring and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone typically involves multiple steps:
Formation of the Cyclotridecane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: Thiophene rings are often introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Hydrazone Formation: The final step involves the reaction of the ketone with 4-nitrophenylhydrazine under acidic or basic conditions to form the hydrazone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone may be investigated for its potential as a drug candidate. Its hydrazone group is known to exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be crucial in its biological activity. Additionally, the compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[B]thiophen-4-one: Similar structure but lacks the hydrazone group.
4-(4-Nitrophenyl)hydrazone derivatives: Compounds with similar hydrazone functionality but different core structures.
Uniqueness
The uniqueness of 2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H29N3O2S |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N-[(E)-(15-methyl-14-thiabicyclo[11.3.0]hexadeca-1(13),15-dien-2-ylidene)amino]-4-nitroaniline |
InChI |
InChI=1S/C22H29N3O2S/c1-17-16-20-21(24-23-18-12-14-19(15-13-18)25(26)27)10-8-6-4-2-3-5-7-9-11-22(20)28-17/h12-16,23H,2-11H2,1H3/b24-21+ |
InChI Key |
IEXMKLQITKUQTO-DARPEHSRSA-N |
Isomeric SMILES |
CC1=CC\2=C(S1)CCCCCCCCCC/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(S1)CCCCCCCCCCC2=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-bromo-4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11045324.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11045329.png)
![ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11045335.png)
![1-tert-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11045340.png)
![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)

![3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045368.png)
![7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one](/img/structure/B11045372.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
